Tetronasin sodium
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Overview
Description
Tetronasin sodium is a polyether ionophore antibiotic known for its potent activity against Gram-positive bacteria. It is primarily used in the agricultural industry as a feed additive to promote growth and improve feed efficiency in livestock . This compound is characterized by its ability to form complexes with metal ions, which is crucial for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetronasin sodium is synthesized through a complex polyketide pathway. The biosynthesis involves the incorporation of a glycerol-derived three-carbon unit into the tetronic acid moiety, followed by the formation of a mature aglycone via a Diels-Alder-like reaction . The synthetic route typically involves the use of specific enzymes to catalyze the formation of the tetronic acid core and subsequent modifications to produce the final compound.
Industrial Production Methods: Industrial production of this compound involves fermentation processes using specific strains of microorganisms, such as Actinomadura species. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Tetronasin sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the tetronic acid moiety, affecting its ionophore properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and properties .
Scientific Research Applications
Tetronasin sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study ionophore activity and metal ion complexation.
Medicine: Research is ongoing to explore its potential as an antibiotic for treating infections caused by Gram-positive bacteria.
Mechanism of Action
Tetronasin sodium is similar to other polyether ionophores, such as monensin and lasalocid. it has a higher affinity for calcium ions, which enhances its efficacy against certain bacterial strains . The unique structure of this compound, particularly its tetronic acid moiety, distinguishes it from other ionophores and contributes to its specific biological activity .
Comparison with Similar Compounds
Monensin: Another polyether ionophore with activity against Gram-positive bacteria.
Lasalocid: A polyether ionophore used as a feed additive in livestock.
Tetronomycin: A structurally related compound with similar biological activities.
Tetronasin sodium’s unique properties and wide range of applications make it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
75139-05-8 |
---|---|
Molecular Formula |
C35H53NaO8 |
Molecular Weight |
624.8 g/mol |
IUPAC Name |
sodium;4-[(2S)-2-[(1S,2S,6R)-2-[(E)-3-hydroxy-2-[(2R,3R,6S)-6-[(E,3S)-3-[(2R,3S,5R)-5-[(1S)-1-methoxyethyl]-3-methyloxolan-2-yl]but-1-enyl]-3-methyloxan-2-yl]prop-1-enyl]-6-methylcyclohexyl]propanoyl]-5-oxo-2H-furan-3-olate |
InChI |
InChI=1S/C35H54O8.Na/c1-19-9-8-10-25(30(19)23(5)32(38)31-28(37)18-41-35(31)39)16-26(17-36)34-21(3)12-14-27(42-34)13-11-20(2)33-22(4)15-29(43-33)24(6)40-7;/h11,13,16,19-25,27,29-30,33-34,36-37H,8-10,12,14-15,17-18H2,1-7H3;/q;+1/p-1/b13-11+,26-16+;/t19-,20+,21-,22+,23+,24+,25-,27-,29-,30-,33+,34-;/m1./s1 |
InChI Key |
ZEYWPYADRMDNKP-ZAEMEXADSA-M |
SMILES |
CC1CCCC(C1C(C)C(=O)C2=C(COC2=O)[O-])C=C(CO)C3C(CCC(O3)C=CC(C)C4C(CC(O4)C(C)OC)C)C.[Na+] |
Isomeric SMILES |
C[C@@H]1CCC[C@@H]([C@H]1[C@H](C)C(=O)C2=C(COC2=O)[O-])/C=C(\CO)/[C@H]3[C@@H](CC[C@H](O3)/C=C/[C@H](C)[C@H]4[C@H](C[C@@H](O4)[C@H](C)OC)C)C.[Na+] |
Canonical SMILES |
CC1CCCC(C1C(C)C(=O)C2=C(COC2=O)[O-])C=C(CO)C3C(CCC(O3)C=CC(C)C4C(CC(O4)C(C)OC)C)C.[Na+] |
Synonyms |
ICI 139603 ICI139603 tetronasin |
Origin of Product |
United States |
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